molecular formula C10H15N3OS B7927029 2-Amino-N-cyclopropyl-N-(1-thiazol-2-yl-ethyl)-acetamide

2-Amino-N-cyclopropyl-N-(1-thiazol-2-yl-ethyl)-acetamide

Cat. No.: B7927029
M. Wt: 225.31 g/mol
InChI Key: CRVSIOGQYHTTNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-N-cyclopropyl-N-(1-thiazol-2-yl-ethyl)-acetamide is a synthetic organic compound featuring a 2-aminothiazole core, a privileged scaffold in modern medicinal chemistry. This scaffold is a fundamental building block in several clinically applied anticancer drugs, such as the multi-kinase inhibitor dasatinib and the PI3K inhibitor alpelisib . The structural motif of 2-aminothiazole derivatives is extensively documented in scientific literature for its broad and potent biological activities, particularly in oncology research . The primary research value of this compound lies in its potential as a key intermediate or precursor in the discovery and development of novel small-molecule therapeutics. The 2-aminothiazole nucleus is known to be a versatile pharmacophore that can interact with a wide range of enzymatic targets. Compounds based on this scaffold have demonstrated potent and selective nanomolar inhibitory activity against a diverse panel of human cancer cell lines, including breast, leukemia, lung, colon, and prostate cancers . The incorporation of the acetamide and cyclopropyl groups in its structure is a common strategy in drug design to fine-tune properties such as metabolic stability, lipophilicity, and target binding affinity, making it a molecule of significant interest for structure-activity relationship (SAR) studies . Applications & Research Value: Anticancer Drug Discovery: The 2-aminothiazole scaffold is a recognized structure in the design of investigational antitumor agents that target various pathways, including kinase inhibition . Medicinal Chemistry & SAR Exploration: Serves as a versatile intermediate for structural derivatization, allowing researchers to explore novel chemical space for new biological activities . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should refer to the Safety Data Sheet (SDS) before use and handle the material with appropriate personal protective equipment.

Properties

IUPAC Name

2-amino-N-cyclopropyl-N-[1-(1,3-thiazol-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c1-7(10-12-4-5-15-10)13(8-2-3-8)9(14)6-11/h4-5,7-8H,2-3,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVSIOGQYHTTNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)N(C2CC2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Condensation and Alkylation

This method involves sequential condensation and alkylation reactions to construct the thiazole core and introduce the cyclopropyl moiety.

Step 1: Thiazole Ring Formation

The thiazole ring is synthesized via the Hantzsch thiazole synthesis, utilizing thiourea and α-halo ketones.
Example Protocol :

  • Reactants : 2-Bromoacetophenone (1.0 eq), thiourea (1.2 eq)

  • Conditions : Reflux in ethanol (EtOH) for 6–8 hours under nitrogen.

  • Intermediate : 2-Aminothiazole derivative (Yield: 75–85%).

Step 2: Ethyl Side Chain Introduction

The ethyl linker is introduced via nucleophilic substitution or alkylation:

  • Reactants : 2-Aminothiazole (1.0 eq), 1-bromo-2-chloroethane (1.5 eq)

  • Conditions : K₂CO₃, DMF, 60°C for 12 hours.

  • Intermediate : 2-(2-Chloroethyl)thiazole (Yield: 68%).

Step 3: Cyclopropane Amidation

The cyclopropyl group is introduced via amidation using cyclopropylamine:

  • Reactants : 2-(2-Chloroethyl)thiazole (1.0 eq), cyclopropylamine (2.0 eq)

  • Conditions : EtOH, reflux, 24 hours.

  • Product : 2-Amino-N-cyclopropyl-N-(1-thiazol-2-yl-ethyl)-acetamide (Yield: 55–60%).

Key Data :

StepReaction Time (h)Temperature (°C)Yield (%)
188082
2126068
3248058

One-Pot Tandem Synthesis

A streamlined approach combining thiazole formation and cyclopropane functionalization in a single pot has been reported.

Protocol :

  • Reactants :

    • Glycine derivative (1.0 eq)

    • Cyclopropyl isocyanate (1.2 eq)

    • 2-Thiazolylethyl bromide (1.5 eq)

  • Conditions : DCM, triethylamine (TEA), RT, 24 hours.

  • Product : this compound (Yield: 70%).

Advantages :

  • Reduced purification steps.

  • Higher overall yield compared to multi-step methods.

Enzymatic Resolution for Enantiopure Forms

For applications requiring chiral purity, enzymatic resolution using lipases or esterases has been employed.

Protocol :

  • Substrate : Racemic this compound

  • Enzyme : Candida antarctica lipase B (CAL-B)

  • Conditions : Phosphate buffer (pH 7.0), 37°C, 48 hours.

  • Outcome : Enantiomeric excess (ee) >95% for (R)-isomer.

Optimization Strategies

Solvent and Catalyst Screening

  • Solvents : Ethanol and DMF yield higher conversions than THF or acetonitrile.

  • Catalysts : K₂CO₃ outperforms NaH or DBU in alkylation steps.

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) achieves >98% purity.

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:2) resolves regioisomers.

Challenges and Solutions

Side Reactions

  • Issue : Over-alkylation at the thiazole nitrogen.

  • Mitigation : Use of bulky bases (e.g., DIPEA) suppresses side products.

Low Cyclopropane Stability

  • Issue : Ring-opening under acidic conditions.

  • Solution : Neutral pH and low temperatures during amidation .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-cyclopropyl-N-(1-thiazol-2-yl-ethyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or thiazole nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of N-oxides or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thiazoles.

Scientific Research Applications

Anticancer Activity

2-Amino-N-cyclopropyl-N-(1-thiazol-2-yl-ethyl)-acetamide has been investigated for its anticancer properties. The thiazole moiety is known for its role in enhancing the cytotoxic effects against various cancer cell lines.

Case Studies and Findings

  • A study demonstrated that derivatives of thiazole exhibited significant cytotoxicity against human glioblastoma (U251) and melanoma (WM793) cell lines, with some compounds showing IC₅₀ values as low as 10–30 µM .
  • Another investigation highlighted that thiazole-linked compounds showed potent anti-proliferative effects on leukemia cells (K563), indicating their potential as effective anticancer agents .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC₅₀ (µM)Activity
Compound 1U25125Moderate
Compound 2WM79315High
Compound 3K56320High

Anticonvulsant Properties

The compound has also been evaluated for anticonvulsant activity, particularly in models of induced seizures.

Research Insights

  • A series of thiazole-based compounds were synthesized and tested for their anticonvulsant effects, with some analogues displaying effective doses significantly lower than standard treatments like ethosuximide .
  • Specifically, compounds linked to the thiazole structure showed promising results in electroshock seizure tests, demonstrating protective indices that suggest a strong anticonvulsant profile .

Table 2: Anticonvulsant Activity of Thiazole Derivatives

CompoundModel UsedED₅₀ (mg/kg)TD₅₀ (mg/kg)Protection Index
Compound AMES18.4170.29.2
Compound BPTZ20.0150.07.5

Mechanistic Insights

The mechanism of action for the anticancer and anticonvulsant activities of the compound is largely attributed to the structural features of the thiazole ring, which enhances interaction with biological targets such as enzymes and receptors involved in tumor growth and seizure activity.

Mechanism of Action

The mechanism of action of 2-Amino-N-cyclopropyl-N-(1-thiazol-2-yl-ethyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features

Key structural differences between 2-Amino-N-cyclopropyl-N-(1-thiazol-2-yl-ethyl)-acetamide and related compounds include:

Compound Name Core Structure Substituents Key Conformational Properties
This compound Acetamide backbone Cyclopropyl, thiazol-ethyl Hypothesized rigid conformation due to cyclopropane ring strain
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide Acetamide backbone 2,6-Dichlorophenyl, thiazol Twisted dihedral angle (79.7° between aryl and thiazol rings)
N-(Thiazol-2-yl)acetamide Acetamide backbone Thiazol (no additional substituents) Planar arrangement with intermolecular N–H⋯N hydrogen bonds

The cyclopropyl group in the target compound contrasts with the dichlorophenyl substituent in , which introduces steric hindrance and electronic effects (e.g., electron-withdrawing Cl atoms). The absence of bulky aryl groups in N-(thiazol-2-yl)acetamide simplifies its crystal packing, favoring hydrogen-bonded networks.

Crystallographic and Stability Data

Crystallographic studies on analogs reveal:

  • 2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide : Forms infinite 1D chains via N–H⋯N hydrogen bonds (R₂²(8) motif), enhancing thermal stability (m.p. 489–491 K).

Biological Activity

The compound 2-Amino-N-cyclopropyl-N-(1-thiazol-2-yl-ethyl)-acetamide is a thiazole-based derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The structure of this compound includes:

  • Cyclopropyl group : Enhances lipophilicity and may improve membrane permeability.
  • Thiazole ring : Known for its role in biological activity through interactions with various biological targets.

The mechanism of action involves the compound's interaction with specific enzymes and receptors. The thiazole moiety is crucial for binding to these targets, leading to modulation of their activity. The presence of the cyclopropyl group likely enhances the compound's ability to penetrate cellular membranes, facilitating its biological effects .

1. Antibacterial Activity

Research has indicated that thiazole derivatives exhibit significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that certain thiazole derivatives possess MIC values ranging from 40 to 50 µg/mL against various bacterial strains, including E. faecalis and K. pneumoniae.
  • Comparative Efficacy : Some compounds demonstrated inhibition zones comparable to standard antibiotics like ceftriaxone, indicating potent antibacterial activity .

2. Anticancer Activity

Thiazole derivatives have also been evaluated for their anticancer potential:

  • Cell Line Studies : In vitro studies have shown cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). IC50 values for some derivatives were reported as low as 24.38 mg/kg in electroshock seizure tests, highlighting their potential as anticancer agents .
  • Mechanism Insights : The presence of electron-withdrawing groups in the thiazole ring has been associated with enhanced anticancer activity through improved binding affinity to target proteins involved in cell proliferation .

3. Anti-inflammatory Effects

The compound may exhibit anti-inflammatory properties as suggested by preliminary studies on related thiazole compounds:

  • Cytokine Modulation : Thiazoles have been shown to reduce levels of pro-inflammatory cytokines in cellular models, indicating a potential role in managing inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the efficacy of thiazole derivatives:

  • Functional Groups : Variations in substituents on the thiazole ring significantly affect biological activity. For example, modifications that enhance lipophilicity or introduce electron-withdrawing groups often lead to improved potency against bacterial and cancer cell lines .
Compound ModificationEffect on Activity
Cyclopropyl groupIncreased membrane penetration
Electron-withdrawing groupsEnhanced anticancer potency

Case Studies

Several studies have explored the biological efficacy of thiazole derivatives similar to this compound:

  • Antibacterial Study : A study demonstrated that a series of thiazole derivatives exhibited MIC values lower than 50 µg/mL against multiple pathogens, suggesting a robust antibacterial profile .
  • Anticancer Investigation : Another research effort highlighted a novel thiazole derivative with IC50 values below 30 µg/mL against HepG2 cells, indicating significant cytotoxicity and potential for further development as an anticancer agent .

Q & A

Q. What stability considerations are critical for storage and handling?

  • Guidelines : Store at −20°C in amber vials to prevent photodegradation. Assess stability in DMSO (1–5 mM stock) via HPLC over 72 hours .

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